An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
Introduction
5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is a halogenated and trifluoromethylated heterocyclic compound. The 1,2,4-triazole ring is a common scaffold in medicinal chemistry and agrochemistry, valued for its metabolic stability and ability to engage in various intermolecular interactions. The substituents on this core—a bromine atom, a methyl group, and a trifluoromethyl group—each impart distinct properties that collectively define the molecule's behavior. The bromine atom can act as a synthetic handle for further functionalization, while the trifluoromethyl group often enhances metabolic stability and membrane permeability. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in drug discovery and materials science, as these parameters govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed overview of the key physicochemical characteristics of this compound and outlines authoritative, field-proven methodologies for their experimental determination.
Chemical Identity and Core Properties
The definitive identification of a chemical entity is the foundation of all subsequent scientific investigation. The structural and basic properties of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole | N/A |
| CAS Number | 1559067-55-8 | [1] |
| Molecular Formula | C4H3BrF3N3 | N/A |
| Molecular Weight | 244.99 g/mol | N/A |
| Canonical SMILES | CN1C(=NC(=N1)Br)C(F)(F)F | N/A |
| Physical Form | Solid (predicted) | [2] |
Experimental Determination of Key Physicochemical Parameters
The following sections detail robust, step-by-step protocols for measuring critical physicochemical properties. These methods are designed to be self-validating and are grounded in established regulatory and scientific standards.
Aqueous Solubility (Thermodynamic)
Causality: Thermodynamic solubility is a measure of the equilibrium concentration of a compound in a saturated solution. It is a critical parameter as it represents the maximum concentration achievable under thermodynamic equilibrium, directly impacting oral absorption and bioavailability. The Shake-Flask method, as described in OECD and FDA guidelines, is the gold-standard for this determination because it ensures true equilibrium is reached between the solid and dissolved states[3].
Experimental Protocol: Modified Shake-Flask Method (OECD 105)
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Preparation: Add an excess amount of solid 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole to a series of glass vials containing a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure saturation is achieved and maintained[3].
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Equilibration: Seal the vials and place them in a temperature-controlled shaker set to 25°C or 37°C. Agitate the samples for a minimum of 24-48 hours. This extended agitation time is necessary to allow the system to reach thermodynamic equilibrium[4]. A preliminary kinetic study can determine the minimum time required.
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Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature to let the excess solid settle. Centrifuge the vials at high speed to pellet any remaining suspended solids.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
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Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
-
Validation: To ensure equilibrium was reached, concentrations from samples taken at different time points (e.g., 24h and 48h) should agree within acceptable limits (e.g., <10% difference)[3].
Workflow for Thermodynamic Solubility Determination
Caption: Shake-Flask method for thermodynamic solubility.
Lipophilicity (LogP)
Causality: The n-octanol/water partition coefficient (LogP) is the primary measure of a molecule's lipophilicity. This property is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall ADME profile. While the shake-flask method is the traditional standard, HPLC-based methods offer higher throughput, require less material, and are less sensitive to impurities[5][6]. The method relies on the principle that a compound's retention time on a reverse-phase (lipophilic) column is linearly correlated with its LogP.
Experimental Protocol: HPLC-Based LogP Determination
-
System Preparation: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Prepare a set of 5-7 reference compounds with well-established and reliable LogP values that span the expected range of the test compound[6]. Inject each standard individually and record its retention time (t_R_).
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Calibration Curve Construction: Plot the known LogP values of the standards against their measured log k' values, where k' (retention factor) is calculated as: k' = (t_R_ - t_0_) / t_0_. Here, t_0_ is the column dead time, measured by injecting a non-retained compound like uracil. A linear regression of this plot yields the calibration curve.
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Sample Analysis: Dissolve the test compound, 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole, in the mobile phase and inject it into the HPLC system under the same conditions used for the standards. Record its retention time.
-
LogP Calculation: Calculate the log k' for the test compound and use the linear regression equation from the calibration curve to determine its LogP value.
-
Trustworthiness: The validity of the measurement is confirmed by a high correlation coefficient (R² > 0.98) for the calibration curve and by running a quality control standard with a known LogP to ensure its calculated value falls within an acceptable range of its true value.
Workflow for HPLC-Based LogP Determination
Caption: HPLC-based workflow for LogP determination.
Acidity Constant (pKa)
Causality: The pKa is a measure of the strength of an acid or base. For a drug molecule, the pKa determines its ionization state at a given pH. Since the ionized and neutral forms of a molecule have vastly different properties (e.g., solubility, permeability), the pKa is a critical determinant of its behavior in the physiological pH range of the gastrointestinal tract and bloodstream. Potentiometric titration is a highly precise and authoritative method for pKa determination[7][8].
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve a sample of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole in a suitable solvent, typically a mixture of water and a co-solvent like methanol if solubility is low. A precise concentration is required[7].
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Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic one). The 1,2,4-triazole ring is weakly basic.
-
Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added[9].
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is identified as the point of maximum slope on this curve, which corresponds to the peak of the first derivative plot (ΔpH/ΔV vs. V).
-
pKa Calculation: The pKa is equal to the pH at the half-equivalence point (the point where half of the compound has been neutralized). This value can be read directly from the titration curve.
-
Self-Validation: The system is validated by titrating a known standard (e.g., TRIS buffer) to ensure the accuracy of the electrode and titrant. The experiment should be performed in triplicate to ensure reproducibility.
Workflow for pKa Determination via Potentiometric Titration
Caption: Potentiometric titration workflow for pKa measurement.
Safety, Handling, and Storage
Based on data for structurally related triazoles, 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole should be handled with care.
-
Hazard Classification: Analogous brominated triazoles are classified as "Acute Toxicity, Oral (Category 4)" and may cause skin and eye irritation[2][10][11]. The GHS pictogram GHS07 (Exclamation Mark) is often associated with such compounds[2].
-
Precautionary Measures:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents[10][12].
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